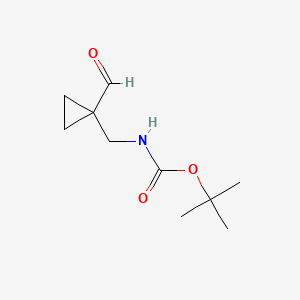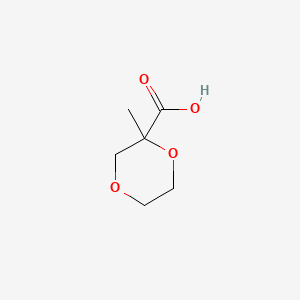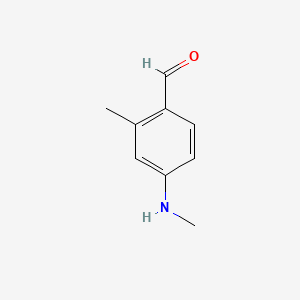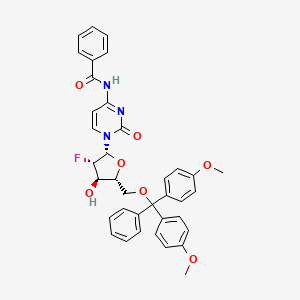
tert-Butyl ((1-formylcyclopropyl)methyl)carbamate
Vue d'ensemble
Description
“tert-Butyl ((1-formylcyclopropyl)methyl)carbamate” is a chemical compound with the molecular formula C9H15NO3 .
Synthesis Analysis
The synthesis of “tert-Butyl ((1-formylcyclopropyl)methyl)carbamate” involves a solution of oxalyl dichloride in DCM to which DMSO and NEt3 are added. This solution is stirred at -78C for 1 hour. Then a solution of compound 2 in 2 mL DCM is added .Molecular Structure Analysis
The molecular structure of “tert-Butyl ((1-formylcyclopropyl)methyl)carbamate” is characterized by a molecular weight of 185.220 Da and a monoisotopic mass of 185.105194 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “tert-Butyl ((1-formylcyclopropyl)methyl)carbamate” include the reaction of oxalyl dichloride with DMSO and NEt3, followed by the addition of compound 2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl ((1-formylcyclopropyl)methyl)carbamate” include a density of 1.1±0.1 g/cm3, a boiling point of 280.7±19.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Applications De Recherche Scientifique
1. Insecticide Synthesis
tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate, a derivative of tert-Butyl ((1-formylcyclopropyl)methyl)carbamate, has been used in the synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. These analogues were created through a multi-step process involving cocyclization and yielded both the intended products and their regioisomers (Brackmann et al., 2005).
2. Intermediate in Synthesis of Biologically Active Compounds
A tert-Butyl carbamate derivative was synthesized as an important intermediate in producing biologically active compounds, such as omisertinib (AZD9291), a medication used in cancer treatment. The synthesis involved multiple steps, including acylation, nucleophilic substitution, and reduction (Zhao et al., 2017).
3. Structural Characterization in Carbamate Derivatives
tert-Butyl carbamate derivatives have been structurally characterized using single crystal X-ray diffraction. This characterization sheds light on the molecular environments and interactions within the crystal structure, contributing to a deeper understanding of the compound's physical properties (Das et al., 2016).
4. Enantioselective Synthesis of Nucleotides
The tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, related to tert-Butyl ((1-formylcyclopropyl)methyl)carbamate, is significant for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This synthesis contributes to the development of nucleotide analogues, which have applications in therapeutic and research contexts (Ober et al., 2004).
5. Synthesis of Iprodione Analogues
tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate was used to create spirocyclopropanated analogues of the fungicide Iprodione. These analogues were developed through a process that involved several steps, including the synthesis of oxalic acid diamides, and showcased the versatility of tert-butyl carbamate derivatives in creating agriculturally relevant compounds (Brackmann et al., 2005).
6. Other Chemical Transformations
tert-Butyl carbamate derivatives have been involved in a variety of chemical transformations. These transformations demonstrate the compound's utility as a building block in organic synthesis, contributing to the development of new synthetic pathways and compounds (Guinchard et al., 2005).
7. Application in Metal-Free Organic Synthesis
tert-Butyl carbamate derivatives have been used in metal-free organic synthesis processes. For example, in the preparation of quinoxaline-3-carbonyl compounds, tert-butyl carbamate acted as an eco-friendly ester source, demonstrating its potential in sustainable chemistry practices (Xie et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-6-10(7-12)4-5-10/h7H,4-6H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQUIIPSWDMUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((1-formylcyclopropyl)methyl)carbamate | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tri-O-acetyl-D-[2-13C]glucal](/img/structure/B584031.png)
![Tri-O-acetyl-D-[6-13C]glucal](/img/structure/B584032.png)

![[2'-13C]uridine](/img/structure/B584034.png)
![[3'-13C]Uridine](/img/structure/B584035.png)

![tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate](/img/structure/B584039.png)



![4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584051.png)